DL-Arginine hydrochloride monohydrate

Descripción general

Descripción

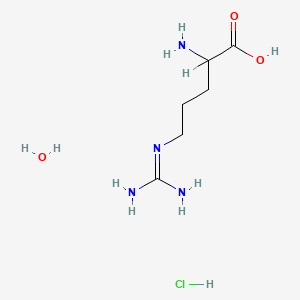

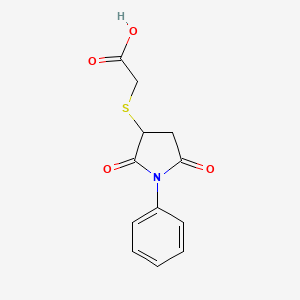

DL-Arginine hydrochloride monohydrate (DL-Arg) is a racemic mixture of the natural proteinogenic amino acid L-arginine and the non-proteinogenic D-arginine . It is highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing the viscosity of high concentration protein formulations .

Synthesis Analysis

Arginine is biosynthesized in the kidneys from citrulline, whose precursor is glutamate via the formation of ornithine . In amino acid degradation in vivo, arginine is hydrolyzed to urea and ornithine by arginase .Molecular Structure Analysis

The empirical formula of DL-Arginine hydrochloride monohydrate is C6H14N4O2·HCl . Its molecular weight is 210.66 . A crystallographic analysis of DL-arginine monohydrate has been reported .Chemical Reactions Analysis

Arginine can be metabolized to glutamate, which in turn is converted to α-ketoglutarate for entry into the citric acid cycle . A TLC enantioresolution method for the analysis of DL-arginine that uses optically pure (1R, 3R, 5R)-2-azabicyclo[3,3,0]octan-3-carboxylic acid as a chiral selector has been described .Physical And Chemical Properties Analysis

DL-Arginine hydrochloride monohydrate is a white crystalline powder . It is soluble in water . Its melting point is 128-130 °C .Aplicaciones Científicas De Investigación

Chromogenic Substrates for Enzymes : DL-Arginine hydrochloride monohydrate is used in the preparation of chromogenic substrates like benzoyl DL-arginine p-nitroanilide hydrochloride. These compounds, when hydrolyzed by enzymes such as trypsin or papain, produce color changes that can be measured colorimetrically (Erlanger, Kokowsky, & Cohen, 1961).

Crystallography Studies : DL-Arginine hydrochloride monohydrate is studied in crystallography to understand amino acid aggregation and conformation. Studies reveal common patterns in aggregation and conformation in various crystal structures involving amino acids like DL-arginine (Saraswathi, Roy, & Vijayan, 2003).

Non-linear Optical Properties : The compound has been investigated for its non-linear optical properties, such as its refractive index and susceptibility, using techniques like Z-scan. These properties are important for applications in photonics and optical communications (Natarajan, Sivanesan, & Pandi, 2010).

Enzyme Inhibition Studies : DL-Arginine derivatives, like DL-alpha-(Difluoromethyl)arginine, are studied as potent enzyme-activated irreversible inhibitors of bacterial decarboxylases. Such studies are crucial in understanding bacterial metabolism and developing antibiotics (Kallio, McCann, & Bey, 1981).

- izing and Destabilizing Effects in Protein Formulations**: Research has been conducted to understand the role of arginine hydrochloride (which includes DL-Arginine hydrochloride monohydrate) in protein formulations. It's been observed to act as both a stabilizer and destabilizer under certain conditions, affecting properties like protein aggregation, unfolding temperatures, and interaction with other components in the formulation (Kim, Hada, & Jeong, 2020); (Kim, Hada, Thapa, & Jeong, 2016).

Characterization of Amino Acid Complexes : DL-Arginine hydrochloride monohydrate is also significant in the characterization of amino acid complexes, such as in the study of crystalline complexes involving amino acids and peptides. These studies provide insights into the effects of chirality, specific interactions, and aggregation patterns (Soman, Vijayan, Ramakrishnan, & Row, 1990).

Studies in Solid-State Chemistry : Investigations into the solid-state properties of DL-Arginine hydrochloride monohydrate, such as its charge density and hydrogen bond patterns, contribute to a deeper understanding of amino acid behavior in various states. These studies are important for theoretical and computational chemistry (Kingsford-Adaboh, Dittrich, Wagner, Messerschmidt, Flaig, & Luger, 2002).

NMR Spectroscopy : DL-Arginine hydrochloride monohydrate has been a subject in NMR spectroscopy studies, providing insights into hydrogen-bonded proton positions and molecular structure. This is crucial for understanding molecular interactions and designing new compounds (Bryce & Sward, 2006).

Safety And Hazards

Direcciones Futuras

Arginine and its salts have been used in research and 20 approved protein injectables . The benefits of Arg overweigh its risks when it is used appropriately . The use of Arg as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .

Propiedades

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFCANQNMWVENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370078 | |

| Record name | dl-arginine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Arginine hydrochloride monohydrate | |

CAS RN |

332360-01-7 | |

| Record name | dl-arginine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)

![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)

![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)